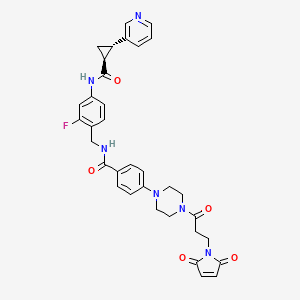

NAMPT inhibitor-linker 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H33FN6O5 |

|---|---|

Peso molecular |

624.7 g/mol |

Nombre IUPAC |

4-[4-[3-(2,5-dioxopyrrol-1-yl)propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |

InChI |

InChI=1S/C34H33FN6O5/c35-29-18-25(38-34(46)28-19-27(28)23-2-1-12-36-20-23)6-3-24(29)21-37-33(45)22-4-7-26(8-5-22)39-14-16-40(17-15-39)30(42)11-13-41-31(43)9-10-32(41)44/h1-10,12,18,20,27-28H,11,13-17,19,21H2,(H,37,45)(H,38,46)/t27-,28+/m1/s1 |

Clave InChI |

BCYXMGSOTBLGDN-IZLXSDGUSA-N |

SMILES isomérico |

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O |

SMILES canónico |

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O |

Origen del producto |

United States |

Foundational & Exploratory

The Critical Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a pivotal enzyme in cancer cell metabolism, primarily through its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit an elevated demand for NAD+ to fuel their rapid proliferation, DNA repair mechanisms, and various signaling pathways.[1][3] Consequently, NAMPT is frequently overexpressed in a multitude of human cancers, correlating with tumor progression and poorer patient outcomes.[4][5] This reliance on NAMPT presents a promising therapeutic vulnerability. This technical guide provides an in-depth exploration of NAMPT's function in cancer cell metabolism, detailing its involvement in key signaling pathways, summarizing quantitative data on its inhibition, and providing established experimental protocols for its study.

Core Function of NAMPT in NAD+ Biosynthesis

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3][6] This salvage pathway is the primary route for NAD+ production in mammalian cells and is crucial for replenishing NAD+ pools consumed by various enzymes.[1][2] NAD+ is an essential coenzyme for a vast array of cellular processes, including:

-

Redox Reactions: Serving as a critical electron carrier in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[7]

-

Substrate for NAD+-Consuming Enzymes:

The heightened metabolic and replicative stress in cancer cells leads to an increased turnover of NAD+, making them particularly dependent on the NAMPT-mediated salvage pathway for survival.[1][3]

NAMPT's Multifaceted Role in Cancer Cell Metabolism

The overexpression of NAMPT in cancer cells is not merely a passive response to increased metabolic demand but an active contributor to the malignant phenotype. Its influence extends across several key metabolic and signaling axes.

Regulation of Glycolysis

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. NAMPT plays a crucial role in sustaining this high glycolytic flux. Inhibition of NAMPT leads to a depletion of NAD+, which is a required cofactor for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][8] This results in an attenuation of glycolysis, leading to reduced ATP production and an accumulation of upstream glycolytic intermediates.[8][9] Studies have shown that NAMPT inhibition can decrease basal glycolysis by as much as 40% in prostate cancer cells.[8] Furthermore, NAMPT inhibition perturbs other aspects of carbohydrate metabolism, leading to elevated levels of fructose 1-phosphate and sedoheptulose 1-phosphate.[9] In liver cancer cells associated with the hepatitis B virus, NAMPT has been shown to promote aerobic glycolysis, leading to increased glucose uptake and lactate production.[10][11]

Interplay with Sirtuins

Sirtuins, particularly SIRT1, are key downstream effectors of NAMPT activity. By maintaining a high NAD+/NADH ratio, NAMPT ensures the continued activity of SIRT1, which in turn deacetylates and modulates the function of numerous proteins involved in cell growth, apoptosis, and metabolism.[1][6] In colorectal cancer models, a positive feedback loop involving c-Myc, NAMPT, and SIRT1 has been identified, which drives tumor cell proliferation.[2] Inhibition of NAMPT leads to decreased SIRT1 activity, resulting in the re-acetylation and activation of tumor suppressors like p53.[1]

Crosstalk with PARP and DNA Damage Repair

PARPs are critical for repairing single-strand DNA breaks, a common occurrence in rapidly dividing cancer cells. This repair process consumes significant amounts of NAD+.[1] By ensuring a steady supply of NAD+, NAMPT indirectly supports DNA repair, contributing to genomic stability and cell survival. The synthetic lethality between PARP inhibitors and NAMPT inhibitors has been demonstrated in various cancer models, including triple-negative breast cancer and Ewing sarcoma.[12][13][14] The combination of a NAMPT inhibitor (like FK866) with a PARP inhibitor (like olaparib) has been shown to inhibit tumor growth in vivo to a greater extent than either agent alone.[13]

Signaling Pathways and Experimental Workflows

NAMPT-Mediated Signaling in Cancer Metabolism

The following diagram illustrates the central role of NAMPT in regulating key metabolic and survival pathways in cancer cells.

References

- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. oaepublish.com [oaepublish.com]

- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAMPT promotes hepatitis B virus replication and liver cancer cell proliferation through the regulation of aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 13. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

NAMPT as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its central role in cellular metabolism and the heightened dependency of cancer cells on its enzymatic activity. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a crucial coenzyme for a multitude of cellular processes, including energy production, DNA repair, and cell signaling.[1][2][3] The overexpression of NAMPT is a common feature across various malignancies and often correlates with increased tumor aggressiveness and poorer prognosis.[4][5] This dependency, often termed "NAD+ addiction," presents a therapeutic window for selective targeting of cancer cells.[6] This guide provides a comprehensive overview of NAMPT as a therapeutic target, detailing the underlying biological rationale, summarizing preclinical and clinical data for key inhibitors, providing detailed experimental protocols, and outlining the mechanisms of therapeutic resistance.

The Role of NAMPT in Cancer Biology

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for NAD+ to fuel their rapid proliferation and growth.[7] NAMPT plays a pivotal role in meeting this demand by recycling nicotinamide back into the NAD+ pool.[8] Beyond its metabolic function, NAMPT influences a range of cancer-associated processes:

-

DNA Repair: NAD+ is an essential substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. By depleting NAD+, NAMPT inhibitors can impair DNA repair, potentially sensitizing cancer cells to DNA-damaging agents.[5][7]

-

Sirtuin Regulation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and stress responses. NAMPT activity directly influences sirtuin function, thereby impacting cancer cell survival and proliferation.[7]

-

Signaling Pathways: NAMPT is intertwined with key oncogenic signaling pathways. For instance, extracellular NAMPT (eNAMPT) can activate pro-tumorigenic pathways like AKT and ERK1/2.[4][9]

-

Cancer Stemness: Elevated NAMPT expression has been linked to the maintenance of cancer stem cell populations, contributing to tumor initiation and recurrence.[7][8]

NAMPT Signaling Pathways

The central role of NAMPT in cellular metabolism and signaling is depicted in the following pathway diagram.

Caption: Intracellular and extracellular NAMPT signaling pathways in cancer.

Therapeutic Inhibition of NAMPT

Several small molecule inhibitors of NAMPT have been developed and evaluated in preclinical and clinical settings. These inhibitors typically work by competing with the nicotinamide binding site of the enzyme, leading to a rapid depletion of intracellular NAD+ levels and subsequent cancer cell death.[6]

Preclinical Data of Selected NAMPT Inhibitors

The following table summarizes the in vitro cytotoxic activity of key NAMPT inhibitors across a range of cancer cell lines.

| Inhibitor | Cancer Type | Cell Line(s) | IC50/EC50 (nM) | Reference(s) |

| OT-82 | Hematological Malignancies | Various | 2.89 (average) | [10] |

| Non-Hematological Cancers | Various | 13.03 (average) | [10] | |

| Acute Lymphoblastic Leukemia | RS4;11 | 0.3 | [11] | |

| KPT-9274 | Renal Cell Carcinoma | Caki-1, 786-O | 600, 570 | [10] |

| Glioma | Various | 100 - 1000 | [12] | |

| NAMPT Enzymatic Assay | - | ~120 | [10] | |

| GMX1778 (CHS-828) | Colon Cancer | HCT-116 | Varies | [13] |

| Multiple Myeloma | IM-9 | Varies | [13] | |

| FK866 (APO866) | Various | Various | Nanomolar range | [14] |

| Compound 20 | Colon Cancer | HCT116 | 2 | [10] |

| Compound 22 | Colon Cancer | HCT116 | 1600 | [10] |

| Compound 11 | Various | DU145, Hela, H1975, K562, MCF-7, HUH7 | 2 - 200 | [15] |

In Vivo Efficacy of Selected NAMPT Inhibitors

The antitumor activity of NAMPT inhibitors has been demonstrated in various xenograft models.

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| OT-82 | Pediatric Acute Lymphoblastic Leukemia PDX | Varies | Significant leukemia growth delay in 95% of models; disease regression in 86% | [16] |

| Ewing Sarcoma Xenograft | 5, 25, or 50 mg/kg | Impaired tumor growth and prolonged survival | [17] | |

| GMX1777 | Multiple Myeloma, Small-Cell Lung Cancer, Colon Carcinoma Xenografts | 75 mg/kg (24h IV infusion) | Tumor regression | [18] |

| Multiple Myeloma, SCLC, Colon Carcinoma Xenografts | 100 mg/kg (5 daily IM) | Complete or near-complete tumor regression | [13] | |

| KPT-9274 | Renal Cell Carcinoma Xenograft | 100 or 200 mg/kg (oral, twice daily for 14 days) | Decreased xenograft growth | [19] |

| MPC-9528 | Fibrosarcoma Xenograft (HT1080) | 10 mg/kg (once daily) | 91% tumor regression | [20] |

| Fibrosarcoma Xenograft (HT1080) | 4 mg/kg (twice daily) | 100% tumor regression | [20] |

Clinical Trial Data of Selected NAMPT Inhibitors

Early clinical trials of NAMPT inhibitors have shown modest single-agent activity, with dose-limiting toxicities being a primary challenge.

| Inhibitor | Phase | Cancer Type(s) | Key Findings & Response Rates | Reference(s) |

| GMX1777 | I | Advanced solid tumors and lymphomas | MTD: 140 mg/m² (24h infusion). 2 patients had stable disease > 4 cycles. Dose-limiting toxicities: thrombocytopenia, GI hemorrhage, rash. | [2][19] |

| OT-82 | I | Relapsed/refractory lymphoma | Ongoing. Promising preclinical efficacy in hematological malignancies. | [6] |

| KPT-9274 | I | Advanced solid malignancies and non-Hodgkin's lymphoma | Ongoing. | [12] |

| FK866 | I/II | Advanced solid tumors | Limited efficacy as a single agent, primarily stable disease. Dose-limiting toxicities observed. | [14] |

| CHS-828 | I | Advanced solid tumors | Dose-limiting toxicities, including gastrointestinal issues. | [14] |

Mechanisms of Resistance to NAMPT Inhibitors

The development of resistance is a significant challenge in the clinical application of NAMPT inhibitors. Several mechanisms have been identified:

-

Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT blockade by upregulating alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid (NA) via the enzyme nicotinate phosphoribosyltransferase (NAPRT), or the de novo synthesis pathway from tryptophan.[7][21]

-

NAMPT Mutations: Mutations in the NAMPT gene can alter the drug-binding pocket, reducing the inhibitor's affinity and efficacy.[21]

-

Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant on NAD+ or to utilize alternative energy sources.[7]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of NAMPT inhibitors from the cancer cell, reducing their intracellular concentration.[7]

Caption: Key mechanisms of resistance to NAMPT inhibitors in cancer cells.

Experimental Protocols

NAMPT Enzyme Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure NAMPT activity in a 96-well or 384-well format.[2][22]

Principle: This is a coupled enzymatic assay. NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. Subsequently, alcohol dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol. The resulting NADH fluoresces (Ex/Em = 340/460 nm), and the signal is proportional to the NAMPT activity.[22]

Materials:

-

Purified recombinant NAMPT enzyme

-

NAMPT Assay Buffer (containing NMNAT and ADH)

-

NAMPT Dilution Buffer

-

ATP solution (e.g., 400 µM)

-

Nicotinamide solution (e.g., 400 µM)

-

PRPP solution (e.g., 800 µM)

-

Ethanol (e.g., 30%)

-

Test inhibitor compounds

-

Black, low-binding 96-well or 384-well plates

-

Fluorescent microplate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor at a concentration 5-fold higher than the desired final concentration. The final DMSO concentration should not exceed 1%.

-

Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration (e.g., 12-25 ng/µl) with NAMPT Dilution Buffer. Keep on ice.

-

Assay Plate Setup:

-

Blank wells: Add 6 µl of NAMPT Dilution Buffer.

-

Positive Control wells: Add 6 µl of diluted NAMPT enzyme.

-

Test Inhibitor wells: Add 6 µl of diluted NAMPT enzyme.

-

-

Inhibitor Addition:

-

Add 4 µl of the appropriate diluent (e.g., water with 5% DMSO) to the "Blank" and "Positive Control" wells.

-

Add 4 µl of the 5X test inhibitor dilutions to the "Test Inhibitor" wells.

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.

-

Master Mix Preparation: Prepare a master mix containing the remaining reaction components. For each well, mix:

-

5 µl of 4x NAMPT Assay Buffer

-

1 µl of 400 µM ATP

-

1 µl of 400 µM Nicotinamide

-

1 µl of 800 µM PRPP

-

1 µl of 30% Ethanol

-

1 µl of distilled water

-

-

Reaction Initiation: Add 10 µl of the Master Mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 2 hours.

-

Measurement: Read the fluorescence intensity at Ex/Em = 340/460 nm.

-

Data Analysis: Subtract the "Blank" fluorescence from all other readings. Calculate the percent inhibition relative to the "Positive Control". Determine IC50 values by plotting percent inhibition versus inhibitor concentration.

Cell Viability Assay (Resazurin-based)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with NAMPT inhibitors.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

NAMPT inhibitor stock solutions

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

-

96-well clear-bottom, black-walled plates

-

Fluorescent microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well for adherent lines) in 100 µl of complete medium. Incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in complete medium. Remove the medium from the wells and add 100 µl of the medium containing the different inhibitor concentrations. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 20 µl of the resazurin-based reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Read the fluorescence at Ex/Em = ~560/590 nm.

-

Data Analysis: Subtract the background fluorescence (from wells with medium and reagent only). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a NAMPT inhibitor in a subcutaneous xenograft model.[20][23]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

NAMPT inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the NAMPT inhibitor and vehicle control according to the predetermined dosing schedule (e.g., once or twice daily, for a specified number of weeks).[20]

-

Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size, or until a significant antitumor effect is observed. Euthanize mice according to institutional guidelines.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) or tumor regression. Analyze survival data using Kaplan-Meier curves.

NAD+ Quantification by LC-MS/MS

This protocol provides a general workflow for the accurate measurement of intracellular NAD+ levels.[1][9][24]

Principle: Cells are lysed, and metabolites are extracted. NAD+ is separated from other cellular components using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS) based on its specific mass-to-charge ratio.

Materials:

-

Cultured cells or tissue samples

-

Ice-cold PBS

-

Extraction solvent (e.g., cold methanol or a buffered ethanol solution)[1]

-

Internal standard (e.g., ¹³C₅-NAD+)[3]

-

LC-MS/MS system with a suitable column (e.g., HILIC)[9]

-

Ammonium acetate buffer

Procedure:

-

Sample Collection:

-

Cells: Wash cultured cells with ice-cold PBS, then add the cold extraction solvent containing the internal standard. Scrape the cells and collect the lysate.

-

Tissues: Flash-freeze the tissue in liquid nitrogen and homogenize in the cold extraction solvent with the internal standard.

-

-

Extraction: Incubate the samples on ice or at -20°C to allow for protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) at 4°C to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying and Reconstitution: Evaporate the solvent (e.g., using a vacuum concentrator). Reconstitute the dried metabolites in a suitable buffer for LC-MS analysis (e.g., ammonium acetate buffer).[1]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using an appropriate gradient. Detect NAD+ and the internal standard using selected reaction monitoring (SRM).

-

Data Analysis: Quantify the amount of NAD+ in the sample by comparing its peak area to that of the known concentration of the internal standard. Normalize the NAD+ levels to the protein concentration or cell number of the original sample.

Future Perspectives and Conclusion

Targeting NAMPT remains a promising strategy in oncology, despite the challenges encountered in early clinical trials. The future of NAMPT inhibitor development will likely focus on:

-

Combination Therapies: Combining NAMPT inhibitors with other anticancer agents, such as PARP inhibitors or chemotherapy, to enhance efficacy and overcome resistance.[6]

-

Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as NAPRT1 deficiency, to select patients who are most likely to respond to NAMPT inhibition.[6]

-

Novel Inhibitor Design: Developing next-generation NAMPT inhibitors with improved therapeutic indices and reduced off-target toxicities.[15]

-

Targeted Delivery Systems: Utilizing antibody-drug conjugates or other targeted delivery methods to increase the concentration of NAMPT inhibitors at the tumor site and minimize systemic exposure.[14]

References

- 1. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. oaepublish.com [oaepublish.com]

- 8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infoscience.epfl.ch [infoscience.epfl.ch]

- 10. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity of the cancer metabolism inhibitor MPC-9528 in xenograft models: Comparison of different dosing schedules. - ASCO [asco.org]

- 21. researchgate.net [researchgate.net]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

Rationale for Targeting Nicotinamide Phosphoribosyltransferase (NAMPT) in Solid Tumors: A Technical Guide

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, essential for redox reactions, energy production, and as a substrate for various enzymes that regulate critical cellular processes.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit an accelerated demand for NAD+.[3] To meet this requirement, many tumors become heavily reliant on specific NAD+ biosynthesis pathways. One such critical pathway is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) functions as the rate-limiting enzyme, converting nicotinamide into nicotinamide mononucleotide (NMN), a key NAD+ precursor.[1][4]

NAMPT is frequently overexpressed in a wide range of solid tumors, and this elevated expression often correlates with poorer clinical outcomes.[3][5][6] This dependency creates a therapeutic vulnerability, positioning NAMPT as a compelling target for anticancer drug development. Pharmacological inhibition of NAMPT depletes the cellular NAD+ pool, leading to catastrophic metabolic failure, disruption of vital cellular functions, and ultimately, cancer cell death.[7][8] This guide provides an in-depth technical overview of the scientific rationale, preclinical and clinical evidence, and key methodologies supporting the targeting of NAMPT in solid tumors.

The Central Role of NAMPT in Cancer Biology

NAD+ Metabolism and Cancer Dependency

Mammalian cells synthesize NAD+ through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM).[3] The salvage pathway, governed by NAMPT, is of paramount importance in cancer cells as it recycles NAM, the byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3] Many cancer types show high NAMPT expression, reflecting a heightened dependence on this pathway due to high NAD+ turnover.[3][9] Furthermore, some tumors exhibit downregulation of enzymes in other NAD+ synthesis pathways, such as nicotinate phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway, rendering them exquisitely sensitive to NAMPT inhibition.[3][10]

NAMPT Overexpression in Solid Tumors

Elevated expression of NAMPT has been documented in a broad spectrum of solid tumors, establishing it as a common feature of malignant transformation.[11][12] This overexpression is not merely a passive consequence of tumorigenesis but an active contributor to the malignant phenotype.

Table 1: NAMPT Expression in Various Solid Tumors

| Cancer Type | Observation | Clinical Correlation | Reference(s) |

|---|---|---|---|

| Colorectal Cancer | Overexpressed in tumor tissues compared to normal tissues. | Associated with inferior overall survival. | [5] |

| Breast Cancer | Higher expression in cancer cell lines (MDA-MB-231, MCF-7) vs. non-transformed cells. | Associated with poor prognosis. | [5][13] |

| Pancreatic Ductal Adenocarcinoma | Increased levels in tumor tissues and cell lines. | Expression correlates with overall tumor stage. | [5][14] |

| Ovarian Cancer | High expression reported. | --- | [3] |

| Prostate Cancer | Overexpression observed. | --- | [3][5] |

| Gastric Cancer | High expression reported. | --- | [7] |

| Glioma | Commonly expressed; overexpression increases tumorigenic properties. | Correlates with higher grade and poor prognosis. | [6][11] |

| Clear Cell Renal Cell Carcinoma | Higher expression in tumor tissues than adjacent normal parts. | --- | [5] |

| Melanoma | Expression associated with unfavorable overall survival. | --- | [5] |

| Osteosarcoma | High expression reported. | Correlates with worse outcomes. |[3] |

NAMPT's Multifaceted Role in Cancer Hallmarks

The rationale for targeting NAMPT extends beyond its role in energy metabolism. NAD+ depletion impacts a host of cellular processes critical for tumor growth and survival.[2][3]

Regulation of DNA Repair and Genomic Stability

Poly(ADP-ribose) polymerases (PARPs) are a family of NAD+-dependent enzymes crucial for detecting and repairing DNA damage.[3][4] By depleting the NAD+ substrate, NAMPT inhibitors impair PARP activity, thereby compromising the cancer cell's ability to repair DNA damage.[3] This creates a synthetic lethal interaction, particularly in tumors with pre-existing DNA repair defects, such as those with BRCA1 mutations or defective homologous recombination.[3] This forms the basis for combining NAMPT inhibitors with PARP inhibitors, a strategy that has shown synergistic effects in preclinical models of Ewing sarcoma and triple-negative breast cancer.[3]

Control of Gene Expression via Sirtuins

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses by modifying histones and other proteins.[4][13] The activity of sirtuins is directly linked to the NAD+ pool maintained by NAMPT. In several cancers, including colorectal and prostate cancer, a positive feedback loop involving c-Myc, NAMPT, and SIRT1 has been identified that drives proliferation.[3][15] NAMPT inhibition leads to decreased SIRT1 activity, which can result in the de-repression of tumor suppressors like p53, leading to cell death.[3][15]

Crosstalk with Oncogenic Signaling Pathways

NAMPT activity is intertwined with major oncogenic signaling pathways. In breast cancer, the tumor suppressor FOXO1 negatively regulates NAMPT expression, while the pro-survival kinase AKT positively regulates it.[3][11] Conversely, NAMPT inhibition can disrupt downstream signaling. For instance, in hepatocellular carcinoma and pancreatic cancer models, NAMPT inhibition leads to loss of mTOR activation and a corresponding increase in AMPKα activation, a key cellular energy sensor.[3][16]

Caption: NAMPT signaling pathway in cancer.

Regulation of Cancer Stemness and Redox Homeostasis

NAMPT has been identified as a mediator of cancer cell stemness.[3] In colorectal cancer and glioblastoma, high NAMPT expression is associated with a larger population of cancer-initiating cells, a phenotype mediated by SIRT1 and PARP.[3][6][15] Furthermore, by maintaining NAD+ and subsequently NADPH pools, NAMPT helps cancer cells tolerate oxidative stress.[3] Inhibition of NAMPT can increase reactive oxygen species (ROS) to cytotoxic levels, representing another key anti-tumor mechanism.[3][5]

Preclinical and Clinical Landscape of NAMPT Inhibitors

The compelling biological rationale has driven the development of numerous NAMPT inhibitors. While first-generation compounds showed promise, they were often hampered by toxicity.[8][16] Second-generation inhibitors and novel therapeutic strategies are now emerging.

Preclinical Efficacy

A variety of NAMPT inhibitors have demonstrated potent anti-tumor activity in preclinical models. These compounds effectively deplete NAD+, inhibit proliferation, and induce apoptosis across a range of cancer cell lines and in vivo xenograft models.[16][17]

Table 2: Preclinical Activity of Selected NAMPT Inhibitors

| Inhibitor | Type | IC50 (NAMPT Enzyme) | Cellular IC50 (Example) | Key Preclinical Finding | Reference(s) |

|---|---|---|---|---|---|

| FK866 (Daporinad) | First-Generation | Not specified | nM range | Proof-of-concept for NAMPT as a target; activity in numerous models. | [1][18] |

| CHS-828 (GMX1778) | First-Generation | Not specified | nM range | Potent in vitro and in vivo activity but faced clinical toxicity. | [16][18] |

| KPT-9274 | Dual PAK4/NAMPT Inhibitor | ~0.12 µM | 0.57 µM (786-O cells) | Strong efficacy against solid tumors and hematologic malignancies. | [16][18] |

| OT-82 | Second-Generation | Not specified | 2.89 nM (hematopoietic) | Shows higher potency against hematopoietic cancers. | [16][18] |

| LSN3154567 | Second-Generation | Not specified | nM range | Robust efficacy in xenograft models, especially those deficient in NAPRT1. |[17] |

Clinical Trials

Several NAMPT inhibitors have advanced into early-phase clinical trials. Initial studies with first-generation agents like CHS-828 and FK866 showed limited objective responses and dose-limiting toxicities, primarily thrombocytopenia.[3][19] Newer agents and combination strategies are currently under investigation to improve the therapeutic index.

Table 3: Summary of Selected Clinical Trials of NAMPT Inhibitors

| Agent | Phase | Cancer Type(s) | Status | Key Reported Dose-Limiting Toxicities | Reference(s) |

|---|---|---|---|---|---|

| CHS-828 | I | Solid Tumors | Completed | Thrombocytopenia, Diarrhea, Mucositis, Esophagitis | [3][16] |

| FK866 (APO-866) | I/II | Solid Tumors, Cutaneous T-cell Lymphoma | Terminated | Thrombocytopenia, Gastrointestinal issues | [3][18] |

| KPT-9274 | I | Advanced Solid Tumors, NHL, AML | Active | --- | [18] |

| ATG-019 | I | Advanced Solid Tumors, NHL | Active | --- | [18] |

| OT-82 | I | Relapsed/Refractory Lymphoma | Active | Hematopoietic and lymphoid toxicities. |[18][20] |

Challenges and Future Directions

Mechanisms of Resistance

A significant challenge in the clinical application of NAMPT inhibitors is the development of resistance. Several mechanisms have been identified in preclinical models:

-

Upregulation of Compensatory Pathways: Cancer cells can bypass NAMPT inhibition by upregulating enzymes in the Preiss-Handler (NAPRT) or de novo (QPRT) pathways.[9][10][21]

-

NAMPT Mutations: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing inhibitor efficacy.[10][21]

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell.[9][10]

Strategies to Enhance Therapeutic Efficacy

Current research focuses on strategies to overcome these challenges and improve the therapeutic window of NAMPT inhibitors:

-

Biomarker-Driven Patient Selection: Identifying tumors deficient in compensatory pathways (e.g., NAPRT1-deficient tumors) could select for patients most likely to respond.[17]

-

Combination Therapies: Combining NAMPT inhibitors with agents that induce DNA damage (chemotherapy, radiation), PARP inhibitors, or other targeted therapies can create synergistic anti-tumor effects.[3][18][22]

-

Nicotinic Acid Co-administration: Supplementing with nicotinic acid (niacin) can rescue normal cells from NAD+ depletion via the Preiss-Handler pathway, potentially mitigating systemic toxicity while maintaining anti-tumor activity in NAPRT-deficient cancers.[7][17]

Key Experimental Methodologies

Validating NAMPT as a target and evaluating inhibitors requires a suite of specialized experimental protocols.

Caption: General experimental workflow for NAMPT inhibitor development.

Protocol: Immunohistochemistry (IHC) for NAMPT Expression

This protocol provides a general method for assessing NAMPT protein expression in tumor tissue microarrays (TMAs), as described in studies evaluating pancreatic cancer.[14]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for NAMPT at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody and Detection: Slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate. Slides are counterstained with hematoxylin.

-

Scoring and Analysis: Each tissue core is evaluated for staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong). A mean score is calculated for each tumor case.[14]

Protocol: Cell Viability Assay (MTS/MTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a NAMPT inhibitor on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The NAMPT inhibitor is serially diluted to a range of concentrations. The culture medium is replaced with medium containing the different inhibitor concentrations. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 72-96 hours).

-

Reagent Addition: An MTS or MTT reagent is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Signal Measurement: After a 1-4 hour incubation, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Absorbance values are normalized to the vehicle-treated controls. A dose-response curve is generated by plotting cell viability against the logarithm of inhibitor concentration, and the IC50 value is calculated using non-linear regression.

Protocol: In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a NAMPT inhibitor in an animal model.[17][22]

-

Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: The NAMPT inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume (calculated using the formula: (Length x Width²)/2) and animal body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes of the treated group to the control group. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).

Conclusion

The rationale for targeting NAMPT in solid tumors is robust and multi-faceted. Cancer cells' profound dependence on the NAMPT-mediated NAD+ salvage pathway for metabolic homeostasis, DNA repair, and the regulation of oncogenic signaling creates a critical vulnerability. While early-generation inhibitors faced challenges with toxicity and resistance, the field is advancing with the development of novel agents, biomarker-driven patient selection strategies, and rational combination therapies. The continued exploration of NAMPT's complex biology and the optimization of therapeutic strategies hold significant promise for improving outcomes for patients with a wide array of solid tumors.

References

- 1. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAMPT: A critical driver and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 9. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 16. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 19. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 21. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays for NAMPT Inhibitor Antibody-Drug Conjugates

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary mechanism by which mammalian cells regenerate nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[1][3][4] Many cancer cells exhibit elevated NAMPT expression and a heightened dependency on this pathway to meet their high metabolic demands for rapid proliferation and survival.[3][5][6] This dependency makes NAMPT an attractive therapeutic target in oncology.[7][8][9]

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.[2][10][11] By using a NAMPT inhibitor as the cytotoxic payload, these ADCs offer a novel mechanism of action that is not dependent on cell proliferation, enabling the targeting of both rapidly dividing and slowly growing tumors.[1][12] Upon binding to a specific antigen on the cancer cell surface, the NAMPT inhibitor ADC is internalized, leading to the release of the payload.[13] The inhibitor then blocks NAMPT, causing a rapid depletion of intracellular NAD+ pools, which disrupts cellular metabolism and culminates in energy depletion and apoptotic cell death.[4][10][14]

These application notes provide detailed protocols for key cell-based assays essential for evaluating the efficacy, potency, and mechanism of action of NAMPT inhibitor ADCs.

Cell Viability and Cytotoxicity Assay

Application Note: This assay is fundamental for determining the in vitro potency of a NAMPT inhibitor ADC. It measures the dose-dependent effect of the ADC on the viability of antigen-expressing cancer cells. A common method involves quantifying intracellular ATP levels, as NAD+ depletion from NAMPT inhibition directly leads to a reduction in ATP, which serves as a surrogate for cell viability.[11][14] Comparing the IC50 (half-maximal inhibitory concentration) values between antigen-positive and antigen-negative cell lines, or against an isotype control ADC, is crucial for establishing the ADC's target-specificity and selectivity.[1]

Experimental Protocol:

Objective: To determine the IC50 value of a NAMPT inhibitor ADC in an antigen-positive cell line.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

NAMPT inhibitor ADC and a non-binding isotype control ADC

-

96-well white, clear-bottom tissue culture plates

-

Reagent for quantifying ATP (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the NAMPT inhibitor ADC and the isotype control ADC in complete culture medium. A typical concentration range would be from 100 nM down to 1 pM.

-

Remove the medium from the wells and add 100 µL of the diluted ADCs or medium-only controls.

-

Incubate the plate for 96-120 hours at 37°C, 5% CO2. The long incubation time is often necessary to observe the full effect of NAD+ depletion.[14]

-

-

ATP Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the ADC concentration.

-

Calculate the IC50 value using a four-parameter logistic regression model in a suitable software package (e.g., GraphPad Prism).

-

NAD+ Depletion Assay

Application Note: This is a critical pharmacodynamic (PD) assay to confirm the mechanism of action of the NAMPT inhibitor ADC.[2] It directly measures the intracellular concentration of NAD+ (and often NADH) following ADC treatment. A potent and specific NAMPT inhibitor ADC should cause a significant, dose-dependent reduction in NAD+/NADH levels in antigen-positive cells compared to untreated cells or cells treated with an isotype control.[1][11] This assay provides direct evidence of target engagement and enzymatic inhibition within the cell.

Experimental Protocol:

Objective: To quantify the change in intracellular NAD+/NADH levels after treatment with a NAMPT inhibitor ADC.

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

NAMPT inhibitor ADC and isotype control ADC

-

6-well or 12-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 12-well plate at a density that allows them to reach ~80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with varying concentrations of the NAMPT inhibitor ADC and isotype control for 24-48 hours.[1] This time point is typically shorter than for viability assays to capture the direct enzymatic effect before widespread cell death.

-

-

Cell Lysis and Sample Preparation:

-

After incubation, remove the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells according to the NAD+/NADH quantification kit manufacturer's protocol. This often involves adding a specific lysis buffer.[15]

-

Determine the protein concentration of the lysate using a BCA protein assay for normalization.[15]

-

-

NAD+/NADH Measurement:

-

Transfer the lysate to a 96-well white plate.

-

Follow the kit's instructions to measure NAD+ and NADH levels. This typically involves enzymatic reactions that lead to a luminescent or fluorescent signal proportional to the amount of NAD+/NADH.[16]

-

-

Data Acquisition and Analysis:

-

Read the luminescence or fluorescence on a plate reader.

-

Normalize the NAD+/NADH levels to the total protein concentration for each sample.

-

Express the results as a percentage of the untreated control and plot against ADC concentration.

-

Apoptosis and Caspase Activation Assay

Application Note: NAMPT inhibition ultimately leads to metabolic collapse and programmed cell death (apoptosis).[9][17] This assay confirms that the observed cytotoxicity is due to the induction of apoptosis. A common method is to detect the activation of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.[18] Flow cytometry or luminescence-based assays can be used to quantify caspase activity.

Experimental Protocol:

Objective: To detect the activation of caspase-3/7 in response to NAMPT inhibitor ADC treatment.

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

NAMPT inhibitor ADC and isotype control ADC

-

96-well white, clear-bottom tissue culture plates

-

Luminescent caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7 Assay)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the Cell Viability Assay (Section 1, steps 1 and 2). An incubation time of 72-96 hours is typically appropriate.[18]

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal (representing caspase activity) against the ADC concentration. The data can be presented as fold-change over the untreated control.

-

Bystander Effect Assay

Application Note: The bystander effect occurs when the cytotoxic payload released from the target cancer cell diffuses out and kills neighboring antigen-negative cancer cells.[19] This is a highly desirable property for ADCs, especially for treating tumors with heterogeneous antigen expression.[19] This effect can be evaluated using either a co-culture system of antigen-positive and antigen-negative cells or by transferring conditioned medium from ADC-treated antigen-positive cells to a culture of antigen-negative cells.[19]

Experimental Protocol (Co-Culture Method):

Objective: To determine if the NAMPT inhibitor ADC can induce bystander killing of antigen-negative cells.

Materials:

-

Antigen-positive cell line (e.g., labeled with RFP)

-

Antigen-negative cell line (e.g., labeled with GFP)

-

Complete cell culture medium

-

NAMPT inhibitor ADC

-

96-well plates

-

High-content imaging system or impedance-based real-time cell analyzer (e.g., xCELLigence RTCA eSight).[19]

Procedure:

-

Cell Seeding:

-

Seed a co-culture of antigen-positive (RFP) and antigen-negative (GFP) cells in the same well of a 96-well plate. A typical ratio might be 1:1 or 1:3.

-

As controls, seed each cell line individually.

-

Allow cells to attach overnight.

-

-

ADC Treatment:

-

Treat the co-cultures and single-culture controls with serial dilutions of the NAMPT inhibitor ADC for 96-120 hours.

-

-

Data Acquisition and Analysis:

-

Use a high-content imager to count the number of viable GFP-positive (antigen-negative) cells in the co-culture wells compared to the GFP-only control wells treated with the same ADC concentration.

-

Alternatively, use an impedance-based system to monitor cell viability in real-time.[19]

-

A significant reduction in the viability of the antigen-negative cells specifically in the co-culture setup indicates a bystander effect.

-

Data Presentation

Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeted NAMPTi-ADC

| Cell Line | HER2 Expression | ADC IC50 | Isotype Control IC50 | Selectivity Index |

|---|---|---|---|---|

| MDA-MB-453 | High | 43 pM[1] | 35 nM[1] | >800-fold[1] |

| A549 | Low/Negative | >100 nM | >100 nM | - |

| THP-1 | Negative | 30 nM | 32 nM | ~1-fold |

Data is representative and compiled from published studies for illustrative purposes.[1]

Table 2: Pharmacodynamic Effect of NAMPTi-ADCs on Intracellular NAD+ Levels

| Cell Line | Target Antigen | Treatment (24-48h) | NAD+ Depletion (% of Control) |

|---|---|---|---|

| L540cy | CD30 | Anti-CD30-NAMPTi ADC | Significant Depletion[11] |

| L540cy | CD30 | Isotype-NAMPTi ADC | No Significant Depletion[11] |

| MDA-MB-453 | C4.4a | Anti-C4.4a-NAMPTi ADC | Marked Depletion[1] |

| A549-C4.4a | C4.4a | Anti-C4.4a-NAMPTi ADC | Marked Depletion[1] |

Data is qualitative based on findings from cited literature.[1][11]

Visualizations

Signaling and Mechanism of Action Diagrams

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Suppression of nicotinamide phosphoribosyltransferase expression by miR-154 reduces the viability of breast cancer cells and increases their susceptibility to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents [mdpi.com]

- 17. NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

Measuring Cellular NAD+ Levels Following NAMPT Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate measurement of intracellular nicotinamide adenine dinucleotide (NAD+) levels, a critical metabolic cofactor, following treatment with nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, leads to a rapid depletion of cellular NAD+ pools, impacting various cellular processes including metabolism, DNA repair, and signaling.[1][2][3] Accurate quantification of these changes is paramount for understanding the mechanism of action of NAMPT inhibitors and for the development of novel therapeutics.

This document outlines three commonly employed methods for NAD+ quantification: Enzymatic Cycling Assays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Genetically Encoded Fluorescent Biosensors. Each section includes a detailed protocol, a summary of its advantages and limitations, and guidance on data interpretation.

Signaling Pathway Overview: The NAD+ Salvage Pathway and NAMPT Inhibition

NAMPT plays a crucial role in maintaining cellular NAD+ levels by converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[2][3] NAMPT inhibitors block this pathway, leading to a decline in NAD+ levels, which can induce cell death, particularly in cancer cells that are highly dependent on this salvage pathway.[1][2][3]

Caption: The NAD+ salvage pathway and the point of intervention by NAMPT inhibitors.

Method 1: Enzymatic Cycling Assays

Enzymatic cycling assays are a widely used, sensitive, and cost-effective method for quantifying NAD+ levels.[4][5][6] These assays are based on a series of enzymatic reactions that "cycle" NAD+, leading to the accumulation of a detectable product, which can be colorimetric or fluorescent.[7][8]

Data Presentation

| Parameter | Description | Typical Values (Control Cells) | Expected Change with NAMPT Inhibitor |

| NAD+ Concentration | Total intracellular NAD+ concentration. | 100 - 500 µM | Significant Decrease |

| Assay Sensitivity | The lowest detectable concentration of NAD+. | ~10 nM[6] | - |

| Linear Range | The concentration range over which the assay is accurate. | 10 nM - 1 µM | - |

Experimental Workflow

Caption: General workflow for an enzymatic cycling assay to measure NAD+ levels.

Detailed Protocol

This protocol is a general guideline and may need optimization based on the specific cell type and assay kit used. Commercially available kits from various suppliers are a convenient option.[7][9][10][11][12][13][14]

Materials:

-

Cells treated with NAMPT inhibitor and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

NAD+ extraction buffer (e.g., 0.6 M perchloric acid or a commercially available lysis buffer)

-

Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

-

Enzymatic cycling assay kit (containing cycling enzyme, substrate, and detection reagent)

-

96-well microplate (black or clear, depending on the assay)

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold NAD+ extraction buffer to the cell pellet or plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

-

Neutralization (for acid extraction):

-

Centrifuge the lysate at 13,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add neutralization buffer to adjust the pH to 7-8. The exact volume should be determined empirically.

-

Centrifuge again to remove the precipitate.

-

-

Enzymatic Cycling Reaction:

-

Prepare NAD+ standards according to the kit manufacturer's instructions.

-

Add 50 µL of the prepared standards and samples to the wells of the 96-well plate in duplicate or triplicate.

-

Prepare the cycling reagent mix as per the kit protocol.

-

Add 100 µL of the cycling reagent mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature or 37°C (as specified in the kit protocol) for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal of the NAD+ standards against their concentrations.

-

Determine the NAD+ concentration in the samples by interpolating their signal on the standard curve.

-

Normalize the NAD+ concentration to the protein concentration or cell number of the initial lysate.

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the absolute quantification of NAD+ and other metabolites.[4][5][6][15] This technique separates metabolites by liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio.[16][17]

Data Presentation

| Parameter | Description | Typical Values (Control Cells) | Expected Change with NAMPT Inhibitor |

| NAD+ Concentration | Absolute intracellular NAD+ concentration. | 100 - 500 pmol/10^6 cells | Significant Decrease |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Sub-pmol levels[6] | - |

| Precision (%RSD) | The relative standard deviation of replicate measurements. | < 15% | - |

Experimental Workflow

Caption: A simplified workflow for quantifying NAD+ levels using LC-MS/MS.

Detailed Protocol

This protocol provides a general framework. Specific parameters for chromatography and mass spectrometry will need to be optimized based on the available instrumentation.

Materials:

-

Cells treated with NAMPT inhibitor and control cells

-

Ice-cold PBS

-

Extraction solvent (e.g., 80% methanol or 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid)[16]

-

Internal standard (e.g., ¹³C-NAD+)

-

LC-MS/MS system (including a suitable column, such as a C18 or HILIC column)

Procedure:

-

Metabolite Extraction:

-

Wash cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold extraction solvent containing the internal standard.

-

Scrape the cells and collect the extract.

-

Vortex vigorously and incubate at -80°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.[17]

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate NAD+ from other metabolites using an appropriate chromatographic method.

-

Detect and quantify NAD+ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for NAD+ and the internal standard need to be determined.

-

-

Data Analysis:

-

Integrate the peak areas for NAD+ and the internal standard.

-

Calculate the ratio of the NAD+ peak area to the internal standard peak area.

-

Determine the absolute concentration of NAD+ using a standard curve prepared with known concentrations of NAD+ and the internal standard.

-

Normalize the NAD+ concentration to the cell number or protein content.

-

Method 3: Genetically Encoded Fluorescent Biosensors

Genetically encoded fluorescent biosensors allow for the real-time, dynamic measurement of NAD+ levels in living cells and specific subcellular compartments.[18][19][20] These sensors are proteins that change their fluorescent properties upon binding to NAD+.

Data Presentation

| Parameter | Description | Typical Readout | Expected Change with NAMPT Inhibitor |

| Fluorescence Ratio | The ratio of fluorescence intensities at two different excitation or emission wavelengths. | Ratiometric change (e.g., 488/405 nm)[19] | A decrease or increase in the ratio, depending on the sensor design. |

| Temporal Resolution | The ability to detect rapid changes in NAD+ levels. | Seconds to minutes | Dynamic changes can be monitored over time. |

| Subcellular Localization | Ability to measure NAD+ in specific organelles. | Nucleus, cytoplasm, mitochondria[18] | Compartment-specific changes can be observed. |

Experimental Workflow

Caption: Workflow for measuring NAD+ dynamics using a genetically encoded fluorescent biosensor.

Detailed Protocol

This protocol outlines the general steps for using a ratiometric NAD+ biosensor.

Materials:

-

Cells suitable for transfection

-

Plasmid DNA encoding the NAD+ biosensor (e.g., from Addgene)[21]

-

Transfection reagent

-

Fluorescence microscope with appropriate filter sets or a flow cytometer

-

Image analysis software

Procedure:

-

Cell Transfection:

-

Plate cells at an appropriate density for transfection.

-

Transfect the cells with the NAD+ biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for biosensor expression.

-

-

Cell Treatment:

-

Replace the culture medium with fresh medium containing the NAMPT inhibitor at the desired concentration. Include a vehicle control.

-

-

Live-Cell Imaging:

-

For microscopy, place the culture dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

-

Acquire images at two different excitation/emission wavelengths specific to the biosensor (e.g., excitation at 405 nm and 488 nm).[19]

-

For flow cytometry, harvest the cells and analyze the fluorescence at the two wavelengths.

-

-

Data Analysis:

-

For microscopy data, select regions of interest (e.g., individual cells or subcellular compartments) and measure the mean fluorescence intensity at each wavelength.

-

Calculate the ratio of the two fluorescence intensities for each cell or region.

-

For flow cytometry data, calculate the ratio of the fluorescence intensities for each cell.

-

Compare the fluorescence ratios between control and NAMPT inhibitor-treated cells to determine the relative change in NAD+ levels. An inverse relationship often exists between the 488 nm fluorescence and NAD+ concentration.[19]

-

By selecting the most appropriate method based on the specific research question and available resources, researchers can accurately and reliably measure the impact of NAMPT inhibitors on cellular NAD+ metabolism, providing valuable insights for drug development and basic research.

References

- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Q40 NAD+ & NADH Blood Kit (CE) - Nadmed Ltd [nadmed.com]

- 10. signosisinc.com [signosisinc.com]

- 11. NAD+/NADH Assays [cellbiolabs.com]

- 12. bioquochem.com [bioquochem.com]

- 13. Measurement of NAD+ levels [bio-protocol.org]

- 14. Intracellular NAD+ and NADH Quantification and ATP Measurements [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Using a Genetically Encoded Fluorescent Biosensor to Monitor Nuclear NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NAD+ Biosensor - NAD+ Fluorescent Biosensor Details [biosensordb.ucsd.edu]

Application Notes and Protocols: Conjugation of NAMPT Inhibitor-Linker 2 to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This approach allows for the selective delivery of potent payloads to cancer cells, thereby improving the therapeutic index and reducing systemic toxicity. Nicotinamidedeoxyribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its inhibition leads to depletion of NAD+, disrupting cellular metabolism and inducing apoptosis in cancer cells. This makes NAMPT inhibitors attractive payloads for ADCs.[1][2][3][4][5]

This document provides a detailed protocol for the conjugation of a novel NAMPT inhibitor-linker conjugate, "NAMPT inhibitor-linker 2," to a monoclonal antibody. The protocol covers the preparation of the antibody, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (e.g., anti-c-Kit) | Various | N/A |

| This compound | MedChemExpress | HY-135963 |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |

| L-Cysteine | Sigma-Aldrich | C7352 |

| Dimethylacetamide (DMA) | Sigma-Aldrich | 388401 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Sodium Chloride | Sigma-Aldrich | S9888 |

| EDTA | Invitrogen | 15575020 |

| Sephadex G-25 in PD-10 Desalting Columns | Cytiva | 17085101 |

| Amicon Ultra Centrifugal Filter Units (10 kDa MWCO) | MilliporeSigma | UFC901024 |

| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | TSKgel Butyl-NPR |

| Size Exclusion Chromatography (SEC) Column | Agilent | AdvanceBio SEC 300Å |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |

| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | 85183 |

| Ammonium Sulfate | Sigma-Aldrich | A4418 |

| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 |

| Sodium Phosphate, Dibasic | Sigma-Aldrich | S0876 |

Experimental Protocols

Antibody Preparation and Reduction

This protocol is based on a cysteine-based conjugation strategy, which requires the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.[4][6][7][8][9][10]

-

Buffer Exchange: The antibody should be buffer-exchanged into a conjugation-compatible buffer, such as PBS with 1 mM EDTA, pH 7.4. This can be achieved using a desalting column or centrifugal filter units. The final antibody concentration should be adjusted to 5-10 mg/mL.

-

Reduction of Disulfide Bonds:

-

Add a 10-fold molar excess of TCEP to the antibody solution. For example, for an antibody at 10 mg/mL (approximately 67 µM), add TCEP to a final concentration of 670 µM.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds, exposing the reactive thiol groups.[6]

-

Conjugation of this compound to the Antibody

The "this compound" is presumed to contain a maleimide group, which reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.[1][]

-

Prepare the this compound Solution: Dissolve the this compound in DMA to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5 to 10-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of DMA in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

-

-

Quenching the Reaction: To quench any unreacted maleimide groups, add a 5-fold molar excess of L-cysteine to the reaction mixture and incubate for an additional 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated this compound, residual quenching agent, and any aggregates that may have formed. Size Exclusion Chromatography (SEC) is a common method for this purpose.[12][13][14]

-

Column Equilibration: Equilibrate a Sephadex G-25 desalting column with PBS, pH 7.4, according to the manufacturer's instructions.

-

Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.

-

Elution: Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume, while smaller molecules like the unconjugated linker and quenching agent will be retained.

-

Concentration and Formulation: Pool the fractions containing the purified ADC and concentrate using a centrifugal filter unit. The final ADC can be formulated in a suitable buffer for storage, such as PBS.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and can be determined using Hydrophobic Interaction Chromatography (HIC).[2][5][15][16][17]

-

Instrumentation: HPLC system with a UV detector.

-

Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm.

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Data Analysis: The different DAR species (e.g., DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.

Analysis of Aggregates and Purity